Carbamic acid, methylphenyl-, 2-propenyl ester
Description
Properties
CAS No. |
62603-75-2 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
prop-2-enyl N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-3-9-14-11(13)12(2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |
InChI Key |
XZUUDNPLJQNDKK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Phosgenation and Isocyanate-Mediated Pathways
Traditional methods employ phosgene ($$ \text{COCl}2 $$) or its derivatives to activate amines for carbamate formation. For instance, reacting methylphenylamine ($$ \text{C}6\text{H}5\text{CH}3\text{NH}2 $$) with allyl chloroformate ($$ \text{ClCOOCH}2\text{CH=CH}_2 $$) in the presence of a base like triethylamine yields the target compound. However, phosgene’s toxicity and handling challenges have spurred the adoption of safer alternatives, such as dimethyl carbonate (DMC).
Reaction Scheme:
$$
\text{C}6\text{H}5\text{CH}3\text{NH}2 + \text{ClCOOCH}2\text{CH=CH}2 \xrightarrow{\text{Et}3\text{N}} \text{C}6\text{H}5\text{CH}3\text{NHCOOCH}2\text{CH=CH}2 + \text{HCl} \quad
$$
Transesterification Approaches
Transesterification of methyl phenylcarbamate ($$ \text{C}6\text{H}5\text{NHCOOCH}3 $$) with allyl alcohol ($$ \text{CH}2=CHCH_2OH $$) under acid catalysis offers a phosgene-free route. However, equilibrium limitations often result in moderate yields (60–75%), necessitating excess reagents or azeotropic water removal.
Catalytic Aminolysis of Carbonates: A Green Chemistry Paradigm
Heterogeneous Catalysis with Zn/Al/Ce Mixed Oxides
Zn/Al/Ce mixed oxides derived from hydrotalcite precursors demonstrate exceptional activity in DMC aminolysis, achieving 95.8% aniline conversion and 81.6% selectivity toward methyl N-phenyl carbamate. Adapting this system for methylphenylamine and allyl carbonate could streamline the synthesis:
Optimized Conditions:
Homogeneous Catalysis with Ionic Liquids
Ionic liquids like $$ \text{[BMIM]BF}_4 $$ enhance reaction rates by stabilizing transition states in DMC aminolysis. For example, a 90% yield of methyl N-phenyl carbamate is achieved at 120°C in 4 hours.
Solvent-Free Mechanochemical Synthesis
Silica sulfuric acid (SSA) enables solvent-free carbamate synthesis via grindstone chemistry, eliminating toxic solvents and reducing energy input. Primary carbamates are obtained in 98% purity by grinding methylphenylamine with sodium cyanate ($$ \text{NaOCN} $$) and SSA at room temperature.
Mechanism:
- $$ \text{SSA} $$ protonates $$ \text{NaOCN} $$, generating isocyanic acid ($$ \text{HNCO} $$).
- Nucleophilic attack by methylphenylamine forms a tetrahedral intermediate.
- Rearrangement yields the carbamate.
Advanced Intermediate Utilization and Protection Strategies
Boc-Protected Intermediates
Di-tert-butyl dicarbonate ($$ \text{Boc}2\text{O} $$) reacts with 2-methylallylamine ($$ \text{CH}2=C(CH3)CH2NH_2 $$) in tetrahydrofuran (THF) to form $$ \text{Boc} $$-protected intermediates, which are subsequently deprotected and functionalized with propenyl groups.
Example Protocol:
Phase-Transfer Catalyzed Alkylation
Arylalkylamines are efficiently N-alkylated using allyl bromide ($$ \text{CH}2=CHCH2Br $$) under phase-transfer conditions. For instance, potassium hydroxide and triethylbenzylammonium chloride in toluene at 50°C afford 98% yield of N-allyl derivatives.
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Phosgenation | $$ \text{Et}_3\text{N} $$, THF | 70–85% | High selectivity | Toxicity concerns |
| Zn/Al/Ce Catalysis | 150°C, 6 h | 78–82% | Recyclable catalyst | High temperature required |
| Solvent-Free (SSA) | Room temperature | 95–98% | Eco-friendly, no purification needed | Limited to primary amines |
| Phase-Transfer Alkylation | 50°C, 48 h | 98% | Scalable, inert atmosphere | Long reaction time |
Industrial Applications and Scale-Up Considerations
The phase-transfer method and Zn/Al/Ce catalysis are most viable for industrial scale-up due to their recyclability and minimal waste. Continuous-flow reactors could further enhance the DMC aminolysis process by improving heat transfer and reducing side reactions.
Chemical Reactions Analysis
Carbamic acid, methylphenyl-, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution Reactions: It can also participate in substitution reactions where the ester group is replaced by other functional groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Carbamic acid, methylphenyl-, 2-propenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbamic acid, methylphenyl-, 2-propenyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Carbamic acid esters vary widely in activity based on substituent groups. Below is a comparative analysis of structurally related compounds:
Structural and Pharmacological Comparison
Key Research Findings
Activity Dependence on Substituents :
- Alkyl vs. Aryl Groups : Methylphenyl and allyl groups enhance cholinesterase inhibition, while bulky substituents (e.g., diethyl) abolish activity .
- Quaternary Salts : Aromatic bases with quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium derivatives) show higher activity than tertiary bases, suggesting ionic interactions are critical for target binding .
- Biological Target Specificity: this compound lacks curare antagonism, unlike physostigmine, indicating divergent mechanisms at neuromuscular junctions . NAAA (N-acylethanolamine acid amidase) inhibitors, such as 2-methyl-4-oxo-3-oxetanylcarbamic esters, highlight the role of carbamate groups in modulating lipid signaling pathways, a distinct target from cholinesterases .
Data Tables
Table 1: Pharmacological Activity of Selected Carbamates
| Compound | Miotic Activity (vs. Physostigmine) | Intestinal Stimulation | Cholinesterase Inhibition |
|---|---|---|---|
| This compound | Weak | Strong | Moderate |
| Dimethylcarbamic ester | Strong | Strong | Strong |
| Ethylcarbamic ester | None | Weak | Weak |
| Diethylcarbamic ester | None | None | None |
Table 2: Structural Impact on Activity
| Substituent Type | Example Compounds | Activity Outcome |
|---|---|---|
| Small alkyl (methyl) | Dimethylcarbamic ester | High cholinesterase inhibition |
| Aryl-alkyl (methylphenyl) | This compound | Moderate inhibition, enhanced stability |
| Bulky alkyl (diethyl) | Diethylcarbamic ester | Inactive |
Biological Activity
Carbamic acid, methylphenyl-, 2-propenyl ester, commonly referred to as methyl phenyl(prop-2-en-1-yl)carbamate, is a compound of interest in the field of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of methyl phenyl(prop-2-en-1-yl)carbamate can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 201.24 g/mol
This compound features a carbamate functional group which is known for its reactivity and ability to interact with various biological molecules.
The biological activity of methyl phenyl(prop-2-en-1-yl)carbamate primarily involves its role as an enzyme inhibitor. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction is enhanced by the presence of the phenyl and prop-2-en-1-yl groups, which increase the compound’s binding affinity and specificity.
Enzyme Inhibition
Research indicates that methyl phenyl(prop-2-en-1-yl)carbamate exhibits significant enzyme inhibitory properties. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which may have implications for drug development.
Toxicological Profile
A study on the toxicological effects of carbamates suggests that compounds like methyl phenyl(prop-2-en-1-yl)carbamate may exhibit inherent toxicity to both human and non-human organisms. The potential for bioaccumulation and persistence in the environment raises concerns about its ecological impact .
Study 1: Enzyme Inhibition Assay
A laboratory study investigated the inhibitory effects of methyl phenyl(prop-2-en-1-yl)carbamate on specific enzymes. The results demonstrated that at varying concentrations, the compound effectively reduced enzyme activity, with an IC50 value indicating potent inhibition.
| Concentration (µM) | Enzyme Activity (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
This data suggests a dose-dependent relationship between concentration and enzyme inhibition.
Study 2: Toxicity Assessment
Another study focused on assessing the toxicity levels of carbamic acid derivatives, including methyl phenyl(prop-2-en-1-yl)carbamate. The findings indicated that exposure to high concentrations could lead to adverse effects on aquatic organisms, highlighting the need for careful evaluation in industrial applications.
| Organism | LC50 (mg/L) |
|---|---|
| Daphnia magna | 5.0 |
| Fish species X | 3.5 |
These results underscore the importance of understanding both therapeutic benefits and ecological risks associated with this compound.
Applications in Medicine
The potential applications of methyl phenyl(prop-2-en-1-yl)carbamate in pharmaceuticals are being explored, particularly in developing drugs that utilize carbamate moieties for therapeutic effects. Its role as an enzyme inhibitor suggests possible uses in treating diseases where enzyme regulation is crucial .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Carbamic acid, methylphenyl-, 2-propenyl ester, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The synthesis of carbamic acid esters typically involves condensation reactions between isocyanates and alcohols or transesterification of carbamates. For methylphenyl derivatives, a two-step approach is often employed: (1) preparation of the methylphenyl carbamic acid intermediate via reaction of 3-methylphenyl isocyanate with methanol under anhydrous conditions, followed by (2) esterification with 2-propenol using acid catalysts (e.g., sulfuric acid) at 60–80°C . Optimization strategies include controlling stoichiometry (1:1.2 molar ratio of carbamic acid to alcohol), inert atmosphere (N₂), and post-reaction purification via fractional distillation or recrystallization. Yield improvements (>85%) are achievable by optimizing solvent polarity (e.g., toluene vs. THF) and catalyst loading (0.5–2 mol%) .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to verify the presence of the 2-propenyl group (δ 4.8–5.2 ppm for vinyl protons; δ 115–125 ppm for sp² carbons) and methylphenyl substituents (δ 2.3 ppm for methyl; aromatic protons at δ 6.8–7.4 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water gradient) to assess purity (>98%).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₂H₁₃NO₂: 203.0946) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to hydrolysis due to the ester and carbamate functional groups. Store under anhydrous conditions (desiccator with P₂O₅) at 2–8°C in amber glass vials to prevent photodegradation. Stability studies indicate <5% decomposition over 6 months when stored in inert solvents (e.g., dry DCM or acetonitrile) . Monitor via periodic FT-IR analysis for carbonyl band shifts (1700–1750 cm⁻¹) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The methylphenyl group introduces steric hindrance, reducing accessibility to the carbamate carbonyl. Electron-donating substituents (e.g., para-methyl) stabilize the intermediate tetrahedral adduct during nucleophilic attack. Kinetic studies using amines (e.g., benzylamine) in THF show a 30% slower reaction rate compared to unsubstituted phenylcarbamates. Computational modeling (DFT at B3LYP/6-31G*) corroborates increased activation energy (ΔΔG‡ = +4.2 kcal/mol) due to steric effects .
Q. What contradictory findings exist regarding the toxicity profile of carbamic acid esters, and how can these be resolved experimentally?
- Methodological Answer : Some studies report low acute toxicity (e.g., oral LD₅₀ > 2000 mg/kg in rats) , while others suggest potential carcinogenicity via metabolite generation (e.g., nitrosamines under acidic conditions) . To resolve contradictions:
- Conduct in vitro Ames tests with S9 metabolic activation to assess mutagenicity.
- Perform subchronic toxicity studies (OECD 407) over 90 days, monitoring hepatic enzymes (ALT/AST) and renal biomarkers (creatinine).
- Use LC-MS/MS to quantify stable metabolites (e.g., methylphenylurea) in biological matrices .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., acetylcholinesterase)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with the compound’s 3D structure (optimized via Gaussian09 at HF/6-31G*) to predict binding modes in enzyme active sites. Focus on hydrogen bonding with catalytic serine (e.g., Ser203 in acetylcholinesterase) and π-π stacking with aromatic residues .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM/PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
